7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperidinylmethyl group attached to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves multiple steps, including the formation of the quinazolinone core and the introduction of the various substituents. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through nucleophilic substitution reactions using piperidine derivatives and appropriate alkylating agents.
Final Assembly: The final compound is obtained by coupling the quinazolinone core with the piperidinylmethyl group and the fluorine atom under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been investigated for various scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity makes it a potential candidate for studying cellular processes and interactions, including enzyme inhibition and receptor binding.
Medicine: Quinazolinone derivatives, including this compound, have shown promise in the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and coatings, as well as in the design of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit kinases or other signaling molecules, leading to altered cellular responses and therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives and related compounds, such as:
Quinazolinone: The parent compound, which lacks the fluorine, methyl, and piperidinylmethyl substituents, serves as a basic scaffold for various derivatives.
Fluoroquinazolinones: Compounds with similar structures but different positions or numbers of fluorine atoms, which may exhibit different biological activities and properties.
Piperidinylmethylquinazolinones: Compounds with similar piperidinylmethyl groups but different substituents on the quinazolinone core, which may affect their pharmacological profiles and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various research and industrial applications.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-13-9-19(23-12-22-13)25-7-5-15(6-8-25)11-26-14(2)24-18-10-16(21)3-4-17(18)20(26)27/h3-4,9-10,12,15H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMPYRBJLMXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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